molecular formula C10H9N3O B1358390 3-Phenyl-1H-pyrazole-5-carboxamide CAS No. 857284-19-6

3-Phenyl-1H-pyrazole-5-carboxamide

Cat. No. B1358390
M. Wt: 187.2 g/mol
InChI Key: ITBLHZAESSFKBY-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its various biological activities . It is a derivative of pyrazole, a five-membered heterocyclic compound that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .


Synthesis Analysis

The synthesis of 3-Phenyl-1H-pyrazole-5-carboxamide and its derivatives involves various methods. One study reported the design and synthesis of a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides for their biological activities on glucose-stimulated insulin secretion (GSIS) . Another study discussed the synthesis of pyrazole carboxylic acid derivatives and their biological applications .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-pyrazole-5-carboxamide can be analyzed using various techniques such as ¹H NMR, mass spectrometry, and elemental analysis . The binding mode of a similar compound, 5-phenyl-1H-pyrazole-3-carboxamide, with Factor XIa (FXIa) was studied, and it was found that the 2-methylcyclopropanecarboxamide group of the compound makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone .

Scientific Research Applications

Application in Biological and Environmental Sampling

3-Phenyl-1H-pyrazole-5-carboxamide derivatives have been utilized in the development of selective sensors for biological and environmental applications. For instance, a study by Zamani et al. (2009) focused on creating a Cr3+ ion-selective electrode using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a carrier. This sensor showed a good selectivity for Cr3+ over other cations and was effectively used for determining Cr3+ in biological samples and wastewater (Zamani et al., 2009).

Anticancer Applications

Compounds derived from 3-Phenyl-1H-pyrazole-5-carboxamide have shown promise in anticancer research. Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and explored their antiproliferative effects on cancer cells, including studies on DNA-binding interactions. Their findings suggested potential antitumor mechanisms, making these derivatives interesting candidates for cancer therapy research (Lu et al., 2014).

Pesticidal and Fungicidal Potential

Another significant application is in the field of agriculture, particularly in the development of fungicidal and insecticidal agents. Huang et al. (2017) designed and synthesized 1H-pyrazole-5-carboxamide compounds containing phenyl thiazole moieties, which demonstrated potent fungicidal and insecticidal activities. These findings highlight the potential of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives in the development of new pesticides (Huang et al., 2017).

Antibacterial Applications

Research has also explored the antibacterial properties of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives. For instance, Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated their antimicrobial potential. They found that certain derivatives exhibited significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting their potential in antibacterial therapy (Pitucha et al., 2011).

Anti-Inflammatory Applications

The anti-inflammatory properties of 3-Phenyl-1H-pyrazole-5-carboxamide derivatives have been investigated as well. A study by Nagarapu et al. (2011) involved the synthesis of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives and their evaluation for anti-inflammatory activities. These compounds showed potent anti-inflammatory effects in vivo, using a carrageenan-induced rat paw edema model, suggesting their potential therapeutic value in anti-inflammatory treatments (Nagarapu et al., 2011).

Fluorescent Sensor for Anion Detection

3-Phenyl-1H-pyrazole-5-carboxamide derivatives have also been used in the development of fluorescent sensors. Yang et al. (2011) created a pyrazole-based fluorescent sensor for detecting fluoride anions. This sensor showed high selectivity and sensitivity for fluoride over other anions, making it a useful tool for environmental and analytical applications (Yang et al., 2011).

Future Directions

The future directions for the study of 3-Phenyl-1H-pyrazole-5-carboxamide could involve further evaluation of its biological activities and potential therapeutic applications. For instance, a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and evaluated for their biological activities on glucose-stimulated insulin secretion (GSIS), suggesting potential applications in the treatment of diabetes . Additionally, the development of 5-phenyl-1H-pyrazole-3-carboxamide derivatives as potent Factor XIa inhibitors suggests potential applications in the treatment of thrombosis .

properties

IUPAC Name

3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)9-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBLHZAESSFKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
J Wen, Q Niu, J Liu, Y Bao, J Yang, S Luan… - Bioorganic & Medicinal …, 2016 - Elsevier
… Hence, the 3-phenyl-1H-pyrazole-5-carboxamide feature was kept in this study, while different substitution patterns on pyrazole ring and different thiol-ZBGs were investigated. Herein, …
Number of citations: 22 www.sciencedirect.com
Z Tang, XL Ding, WL Dong, BX Zhao - … Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C24H21ClN4O2, the pyrazole ring makes dihedral angles of 7.70 (11), 89.17 (11) and 40.68 (11) with the phenyl, pyridine and ethoxyphenyl rings, respectively. …
Number of citations: 1 scripts.iucr.org
HS Lv, QQ Han, XL Ding, JL Zhou, PS Yang… - Archiv der …, 2012 - Wiley Online Library
A series of novel N‐aryl‐3‐aryl‐1‐arylmethyl‐1H‐pyrazole‐5‐carboxamide derivatives 4a–l was synthesized by the reaction of 3‐aryl‐1‐arylmethyl‐1H‐pyrazole‐5‐carbonyl chloride …
Number of citations: 5 onlinelibrary.wiley.com
QQ Han, MJ Yu, SH Ge, HM Guo, J Zhang… - Future Medicinal …, 2013 - Future Science
… Aims: To investigate the effect of 1-(4-(tert-butyl)benzyl)-N-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (Pyr-C) on the proliferation and osteogenic differentiation of MC3T3-…
Number of citations: 4 www.future-science.com
J Wen, Y Bao, Q Niu, J Yang, Y Fan, J Li, Y Jing… - European journal of …, 2016 - Elsevier
… Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: design, synthesis and SAR study …
Number of citations: 45 www.sciencedirect.com
C Purna Chander, G Raju, G Mathai… - Rapid …, 2012 - Wiley Online Library
… ESI mass spectra of 3-phenyl-1H-pyrazole-5-carboxamide derivatives … of 3-phenyl-1H-pyrazole-5-carboxamide derivatives were … The syntheses of 3-phenyl-1H-pyrazole-5-carboxamide …
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
… Brady and co-workers acquired P21 by treating 4-amino-N-ethyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (xxi) with carbonyldiimidazole or other phosgene equivalent reagents (…
Number of citations: 35 www.sciencedirect.com
M Jiaoli, G Penghu, L Jing, L Xincheng… - Chinese Journal of …, 2021 - sioc-journal.cn
… yl)-1-methyl-3phenyl-1H-pyrazole-5-carboxamide (A9): Light … ,4-thiadiazol2-yl)-3-phenyl-1H-pyrazole-5-carboxamide (A10): Off… 2-yl)-3-phenyl-1H-pyrazole-5-carboxamide (A11): Brown …
Number of citations: 2 sioc-journal.cn
NQH Doan, NTK Nguyen, NB Nguyen, TT Tran… - … et Biophysica Acta (BBA …, 2023 - Elsevier
Recent studies have shown that monocarbonyl analogues of curcumin (MACs) and 1H-pyrazole heterocycle both demonstrated promising anticancer activities, in which several …
Number of citations: 1 www.sciencedirect.com
NQH Doan, NTK Nguyen, VB Duong, HTT Nguyen… - ACS …, 2022 - ACS Publications
Addressing the growing burden of cancer and the shortcomings of chemotherapy in cancer treatment are the current research goals. Research to overcome the limitations of curcumin …
Number of citations: 4 pubs.acs.org

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